5-(3-Methylcyclohexyl)-1,2,4-oxadiazole-3-carboxylic acid

Lipophilicity Drug-likeness ADME Prediction

5-(3-Methylcyclohexyl)-1,2,4-oxadiazole-3-carboxylic acid (CAS 1850935-29-3) is a disubstituted 1,2,4-oxadiazole heterocycle bearing a carboxylic acid at position 3 and a 3-methylcyclohexyl substituent at position 5. The 1,2,4-oxadiazole ring is a recognized privileged scaffold in medicinal chemistry, widely employed as a hydrolytically stable bioisostere for ester and amide functional groups.

Molecular Formula C10H14N2O3
Molecular Weight 210.23 g/mol
Cat. No. B13310859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Methylcyclohexyl)-1,2,4-oxadiazole-3-carboxylic acid
Molecular FormulaC10H14N2O3
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESCC1CCCC(C1)C2=NC(=NO2)C(=O)O
InChIInChI=1S/C10H14N2O3/c1-6-3-2-4-7(5-6)9-11-8(10(13)14)12-15-9/h6-7H,2-5H2,1H3,(H,13,14)
InChIKeyHWKVBHOWOYCGKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3-Methylcyclohexyl)-1,2,4-oxadiazole-3-carboxylic acid – Compound Identity, Core Scaffold, and Procurement-Relevant Physicochemical Profile


5-(3-Methylcyclohexyl)-1,2,4-oxadiazole-3-carboxylic acid (CAS 1850935-29-3) is a disubstituted 1,2,4-oxadiazole heterocycle bearing a carboxylic acid at position 3 and a 3-methylcyclohexyl substituent at position 5 . The 1,2,4-oxadiazole ring is a recognized privileged scaffold in medicinal chemistry, widely employed as a hydrolytically stable bioisostere for ester and amide functional groups [1]. The compound has a molecular formula of C₁₀H₁₄N₂O₃ (MW 210.23 g/mol), a computed LogP of 2.06, topological polar surface area (TPSA) of 76.22 Ų, and one hydrogen-bond donor with four acceptors . It is supplied at a standard purity of 95% with batch-specific QC characterization (NMR, HPLC, GC) available from multiple vendors . The 3-methyl substitution on the cyclohexyl ring introduces a stereogenic center, yielding cis/trans diastereomers and their corresponding enantiomers—a stereochemical feature absent in the symmetrically substituted 4-methylcyclohexyl and unsubstituted cyclohexyl analogs [2].

Why 5-(3-Methylcyclohexyl)-1,2,4-oxadiazole-3-carboxylic acid Cannot Be Interchanged with Its Closest Cyclohexyl-Substituted Analogs


Within the 1,2,4-oxadiazole-3-carboxylic acid chemical space, the position of methyl substitution on the cyclohexyl ring—or the presence of a methylene spacer—generates quantifiable differences in lipophilicity, molecular flexibility, and stereochemical complexity that cannot be captured by simple molecular-formula comparisons. Although the 3-methylcyclohexyl, 4-methylcyclohexyl, 1-methylcyclohexyl, and cyclohexylmethyl regioisomers share the identical molecular formula (C₁₀H₁₄N₂O₃), their computed LogP values range from 1.89 to 2.46 depending on substitution topology , and their rotatable bond counts differ (2 vs. 3), directly impacting conformational entropy and predicted binding behavior . More critically, only the 3-methylcyclohexyl variant introduces a non-symmetric stereogenic center on the cyclohexyl ring, producing distinct diastereomeric and enantiomeric pairs that can engage biological targets with stereospecific binding modes . These differences mean that substituting one analog for another in a structure–activity relationship (SAR) campaign or lead-optimization program introduces an uncontrolled variable in lipophilicity, stereochemistry, and molecular shape—any one of which can alter target affinity, selectivity, or pharmacokinetic profile by an order of magnitude or more [1].

Quantitative Differentiation Evidence: 5-(3-Methylcyclohexyl)-1,2,4-oxadiazole-3-carboxylic acid vs. Closest Analogs


Lipophilicity (LogP) Uplift Over Unsubstituted Cyclohexyl Analog Drives Membrane Permeability Potential

The target compound exhibits a computed LogP of 2.0615, representing a ΔLogP of +0.246 over the unsubstituted 5-cyclohexyl-1,2,4-oxadiazole-3-carboxylic acid (LogP = 1.8155) . This ~0.25 log unit increase is attributable solely to the addition of the methyl group at the cyclohexyl 3-position. Literature establishes that a ΔLogP of +0.25 is sufficient to measurably alter passive membrane permeability and phospholipid bilayer partitioning in Caco-2 and PAMPA models [1]. The 4-methylcyclohexyl regioisomer yields an identical computed LogP of 2.0615 due to symmetrical topological contribution, but lacks the stereochemical differentiation described below . The cyclohexylmethyl analog (LogP = 1.8906) is intermediate, 0.17 log units below the target compound .

Lipophilicity Drug-likeness ADME Prediction Physicochemical Profiling

Introduction of a Non-Symmetric Stereogenic Center: The 3-Methylcyclohexyl Substituent as a Chirality Handle for Stereospecific SAR

Among the isomeric methylcyclohexyl-1,2,4-oxadiazole-3-carboxylic acids (all C₁₀H₁₄N₂O₃, MW 210.23), only the 3-methylcyclohexyl substitution generates a non-symmetric stereogenic center on the cyclohexyl ring that produces cis/trans diastereomers, each existing as a pair of enantiomers . In contrast, the 4-methylcyclohexyl analog yields a symmetric substitution pattern (the ring retains a plane of symmetry bisecting the 1- and 4-positions), producing only cis/trans geometric isomers without enantiomeric pairs; the 1-methylcyclohexyl analog places the methyl group at the quaternary point of oxadiazole attachment, introducing severe steric congestion directly at the heterocycle-cyclohexyl bond . Literature on stereospecific target engagement demonstrates that individual enantiomers of chiral cyclohexyl-containing ligands can differ in binding affinity by >100-fold at aminergic GPCRs and kinase targets [1]. The 3-methylcyclohexyl motif therefore offers a unique opportunity to exploit stereochemistry-driven selectivity that the 4-methyl, 1-methyl, and unsubstituted cyclohexyl analogs cannot provide.

Stereochemistry Chirality Target Engagement Enantioselectivity

Rotatable Bond Economy vs. Cyclohexylmethyl Analog: Reduced Conformational Entropy Penalty Upon Binding

The target compound contains 2 rotatable bonds (the carboxylic acid C–C and the cyclohexyl–oxadiazole C–C bond), whereas the cyclohexylmethyl analog (CAS 1343951-71-2) contains 3 rotatable bonds due to the additional methylene spacer between the cyclohexyl ring and the oxadiazole core . Each additional rotatable bond contributes approximately +0.7 to +1.5 kcal/mol in conformational entropy penalty (TΔS_conf) upon binding to a protein target, translating to a predicted ~5- to 10-fold reduction in binding affinity (ΔG = −RT ln K_d) when all other factors are held equal [1]. The target compound thus offers a more constrained, pre-organized conformational ensemble relative to the cyclohexylmethyl analog, potentially translating to improved ligand efficiency metrics (LE, LLE) in hit-to-lead optimization [2].

Conformational Analysis Ligand Efficiency Binding Thermodynamics Molecular Design

Boiling Point and Thermal Stability Differentiation for Reaction Planning and Purification Strategy

The predicted boiling point of the target compound, while not explicitly reported in public vendor datasheets, can be compared with the structurally analogous 5-cyclohexyl-1,2,4-oxadiazole-3-carboxylic acid (CAS 1342121-01-0), which has a vendor-reported predicted boiling point of 380.1 ± 25.0 °C at 760 mmHg . The cyclohexylmethyl analog (CAS 1343951-71-2) has a predicted boiling point of 389.7 ± 25.0 °C at 760 mmHg . The addition of the methyl substituent in the target compound (MW 210.23 vs. 196.20 for the unsubstituted analog) is expected to further elevate the boiling point. These data inform solvent selection for reactions (e.g., DMF, DMSO, NMP compatibility) and guide preparative HPLC or flash chromatography method development where thermal lability must be considered [1].

Thermal Stability Synthetic Chemistry Purification Process Chemistry

Vendor Batch-Level Characterization (NMR, HPLC, GC) Enables Lot-to-Lot Reproducibility in SAR Campaigns

Bidepharm (product BD00974144) provides batch-specific QC data including NMR, HPLC, and GC analyses for 5-(3-methylcyclohexyl)-1,2,4-oxadiazole-3-carboxylic acid at a standard purity of 95% . Similarly, Leyan (product 2105279) lists the compound at 95% purity with supporting analytical characterization data available . By contrast, the 5-(1-methylcyclohexyl) analog (CAS 1701794-87-7) has limited vendor coverage, with no major supplier listing batch QC documentation as of the date of search, complicating procurement for rigorous SAR studies . Access to lot-specific purity and impurity profiles is essential for SAR reproducibility: a 1% difference in purity can translate to a >2-fold error in IC₅₀ determination when testing at 10 μM compound concentration [1].

Quality Control Batch Reproducibility Analytical Characterization Procurement Assurance

1,2,4-Oxadiazole-3-carboxylic Acid Motif as a Class-Level Privileged Bioisostere with Documented Multi-Target Pharmacological Relevance

The 1,2,4-oxadiazole ring is an established bioisostere for ester and amide functional groups, characterized by enhanced resistance to hydrolytic metabolism while preserving hydrogen-bonding capacity [1]. The carboxylic acid at position 3 provides a synthetic handle for amide coupling, esterification, and salt formation, making 1,2,4-oxadiazole-3-carboxylic acids a preferred entry point for fragment-based and combinatorial library synthesis [2]. Published 1,2,4-oxadiazole-3-carboxylic acid derivatives have demonstrated activities spanning S1P₁ agonism (IC₅₀ < 2 nM), procollagen C-proteinase inhibition (IC₅₀ = 36 nM), SARS-CoV-2 PLpro inhibition (IC₅₀ = 1.0–1.8 μM), and DGAT1 inhibition [3][4][5]. The 3-methylcyclohexyl substituent at position 5 contributes steric bulk and lipophilicity that modulate these pharmacological activities, whereas the carboxylic acid at position 3 is essential for target engagement via ionic and hydrogen-bond interactions in reported co-crystal structures of related 1,2,4-oxadiazole-3-carboxylic acid ligands [6]. This class-level evidence establishes the scaffold—and by extension, the target compound as a member thereof—as a validated starting point for lead discovery across multiple therapeutic areas.

Bioisosterism Privileged Scaffold Metabolic Stability Fragment-Based Drug Discovery

Procurement-Relevant Application Scenarios for 5-(3-Methylcyclohexyl)-1,2,4-oxadiazole-3-carboxylic acid Based on Verified Quantitative Evidence


Stereochemistry-Driven Lead-Optimization Programs Targeting Chiral Binding Pockets

For medicinal chemistry teams pursuing a target with a well-defined chiral binding pocket (e.g., kinases, aminergic GPCRs, proteases), the 3-methylcyclohexyl substituent provides four resolvable stereoisomers from a single scaffold . This contrasts with the 4-methylcyclohexyl and unsubstituted cyclohexyl analogs, which yield at most two geometric isomers and no enantiomeric pairs. Procurement of the 3-methylcyclohexyl variant enables chiral resolution (e.g., chiral preparative SFC or diastereomeric salt resolution) and individual stereoisomer testing, generating differential activity data (potentially >100-fold differences in K_i between enantiomers [1]) that the symmetric analogs cannot deliver. The carboxylic acid handle at position 3 further permits parallel amide library synthesis across all resolved stereoisomers without additional protecting-group manipulation.

Fragment-to-Lead Libraries Requiring Maximized Ligand Efficiency and Minimized Conformational Entropy Cost

In fragment-based drug discovery (FBDD) and hit-to-lead programs where ligand efficiency (LE ≥ 0.30 kcal mol⁻¹ per heavy atom) is a key decision gate, the target compound's 2-rotatable-bond architecture provides a measurable thermodynamic advantage over the 3-rotatable-bond cyclohexylmethyl analog [1]. With a predicted ΔTΔS_conf saving of ~0.7–1.5 kcal/mol upon binding [2], the compound is the preferred choice when the cyclohexyl ring must be directly conjugated to the oxadiazole core without a flexibility-introducing methylene spacer. The computed LogP of 2.06 also places the compound within the optimal lipophilicity range (1 < LogP < 3) for fragment and lead-like chemical space as defined by the Astex and Pfizer 'Rule of 3' fragment guidelines.

Multi-Target Screening Library Construction Leveraging a Validated Privileged Scaffold

For organizations building diversity-oriented or target-class-focused screening libraries, 5-(3-methylcyclohexyl)-1,2,4-oxadiazole-3-carboxylic acid serves as a scaffold-validated building block that anchors a library to a documented pharmacophore . The 1,2,4-oxadiazole-3-carboxylic acid motif has delivered confirmed hits against S1P₁ receptors (IC₅₀ < 2 nM), procollagen C-proteinase (IC₅₀ = 36 nM), and SARS-CoV-2 PLpro (IC₅₀ = 1.0–1.8 μM) [1][2][3]. Parallel amide coupling with diverse amine sets converts the carboxylic acid into a combinatorial amide library in a single synthetic step, enabling rapid exploration of the 5-(3-methylcyclohexyl)-1,2,4-oxadiazole chemical space for multiple screening cascades simultaneously. The availability of batch QC data from multiple vendors ensures library members are synthesized from a characterized, reproducible starting material .

Lipophilicity-Targeted ADME Optimization for CNS-Penetrant Candidate Series

When optimizing a lead series for CNS exposure, the target compound's computed LogP of 2.06 represents a +0.25 log unit increase over the unsubstituted cyclohexyl analog (LogP = 1.82) [1], placing it within the empirically defined optimal CNS drug space (cLogP 2–4, TPSA < 90 Ų) [2]. The compound's TPSA of 76.22 Ų and single H-bond donor further satisfy criteria for passive blood–brain barrier permeation [3]. Procurement of this specific analog—rather than the less lipophilic cyclohexyl parent—enables a systematic exploration of the lipophilicity–permeability relationship within a congeneric series, where the methyl group provides a controlled ΔLogP increment that can be correlated with measured PAMPA P_e or Caco-2 P_app values in the program's ADME cascade.

Quote Request

Request a Quote for 5-(3-Methylcyclohexyl)-1,2,4-oxadiazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.